Cas no 58993-79-6 ((R)-1-(4-Methoxyphenyl)propan-2-amine)

(R)-1-(4-Methoxyphenyl)propan-2-amine structure
58993-79-6 structure
Product Name:(R)-1-(4-Methoxyphenyl)propan-2-amine
Numero CAS:58993-79-6
MF:C10H15NO
MW:165.232202768326
CID:57351
PubChem ID:6951129
Update Time:2024-02-29

(R)-1-(4-Methoxyphenyl)propan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-1-(4-Methoxyphenyl)propan-2-amine
    • (2R)-1-(4-methoxyphenyl)propan-2-amine
    • R-(-)-2-(P-METHOXYPHENYL)-1-METHY ETHAMINE
    • (2R)-2-amino-1-(4-methoxyphenyl)propane
    • (R)-(-)-1-(4'-methoxy)phenyl-2-propanamine
    • (R)-(-)-1-methyl-2-(4
    • (R)-1-(4-methoxyphenyl)-2-aminopropane
    • (R)-2-(4-METHOXYPHENYL)-1-METHYLETHANAMINE
    • (R)-2-(4-methoxy-phenyl)-1-methyl-ethylamine
    • (R)-4-Methoxy-α-methylbenzeneethanamine
    • (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine
    • AC1OCV6D
    • ANW-58133
    • CHEMBL2079629
    • CTK7A2415
    • SureCN394418
    • Benzeneethanamine,4-methoxy-a-methyl-, (R)-
    • (-)-p-Methoxyamphetamine
    • (R)-(-)-2-(4-Methoxyphenyl)-1-methylethylamine
    • (R)-2-(4-Methoxyphenyl)-1-methyl-ethylamine
    • l-4-Methoxyamphetamine
    • Benzeneethanamine, 4-methoxy-alpha-methyl-, (alphaR)-
    • UNII-2WSG94L9JW
    • BENZENEETHANAMINE, 4-METHOXY-.ALPHA.-METHYL-, (.ALPHA.R)-
    • F13064
    • p-Methoxyamphetamine, R-(-)-
    • para-Methoxyamphetamine, (R)-
    • (r)-4-methoxyamphetamine
    • J430.211G
    • 58993-79-6
    • PMA (PSYCHEDELIC), (R)-
    • SCHEMBL394418
    • (alphaR)-4-Methoxy-alpha-methylbenzeneethanamine
    • DTXSID001274078
    • (R)-1-(4-Methoxyphenyl)-2-propaneamine
    • 4-METHOXYAMPHETAMINE, L-
    • 4-MA, (R)-
    • AKOS015900186
    • PMA, (R)-
    • Q27255715
    • 2WSG94L9JW
    • 4-Methoxyamphetamine, (R)-
    • NEGYEDYHPHMHGK-MRVPVSSYSA-N
    • NS00116400
    • Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
    • Chiave InChI: NEGYEDYHPHMHGK-MRVPVSSYSA-N
    • Sorrisi: O(C)C1C=CC(=CC=1)C[C@@H](C)N

Proprietà calcolate

  • Massa esatta: 165.11500
  • Massa monoisotopica: 165.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • Densità: 0.990
  • Punto di ebollizione: 258 ºC
  • Punto di infiammabilità: 107 ºC
  • Indice di rifrazione: 1.518
  • PSA: 35.25000
  • LogP: 2.28520

(R)-1-(4-Methoxyphenyl)propan-2-amine Letteratura correlata

Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.